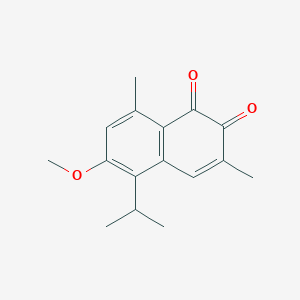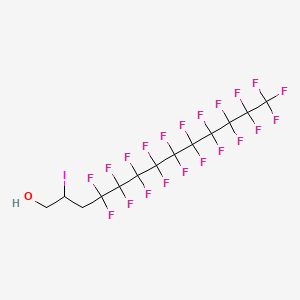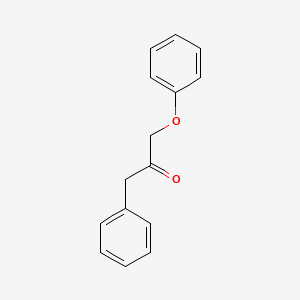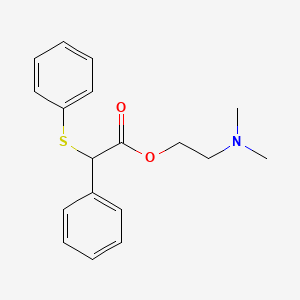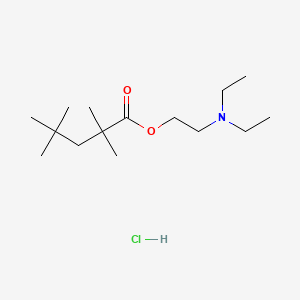
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate is an organophosphate compound known for its use as an insecticide. It is characterized by its low aqueous solubility and volatility. This compound is not generally persistent in soil systems but has the potential to leach into groundwater. It is highly toxic to honeybees and aquatic invertebrates but slightly less toxic to most other species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with 1-chloro-3-methylbutan-2-ol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the toxic nature of the reagents and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2,5-dichlorophenyl 1-chloro-3-methylbutan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: :
Eigenschaften
CAS-Nummer |
33977-22-9 |
|---|---|
Molekularformel |
C11H12BrCl3O4P- |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(4-bromo-2,5-dichlorophenyl) (1-chloro-3-methylbutan-2-yl) phosphate |
InChI |
InChI=1S/C11H13BrCl3O4P/c1-6(2)11(5-13)19-20(16,17)18-10-4-8(14)7(12)3-9(10)15/h3-4,6,11H,5H2,1-2H3,(H,16,17)/p-1 |
InChI-Schlüssel |
OAAVCUPQPIIASZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(CCl)OP(=O)([O-])OC1=CC(=C(C=C1Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


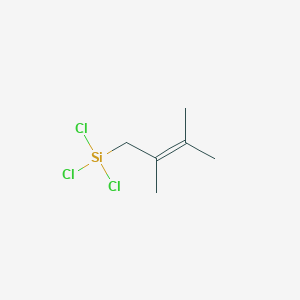
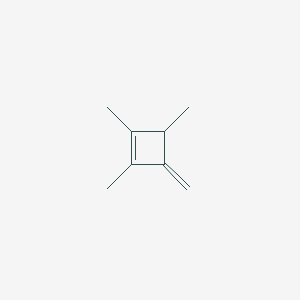
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
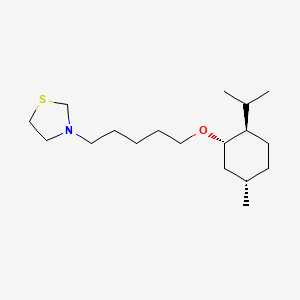
![2-Naphthalenecarboxylic acid, 4-[1-(3-carboxy-4-hydroxy-1-naphthalenyl)-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-1-hydroxy-6-(octadecyloxy)-](/img/structure/B14677343.png)
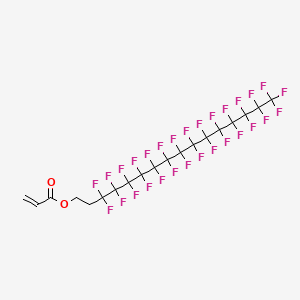
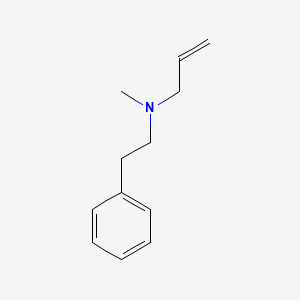
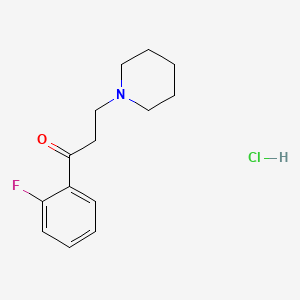
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
